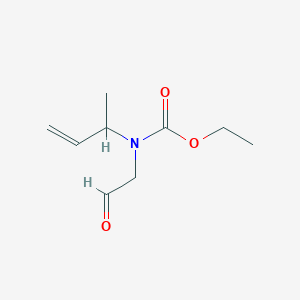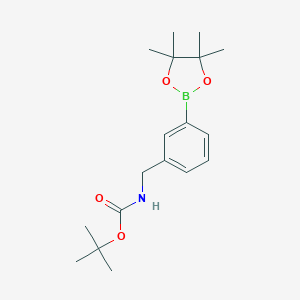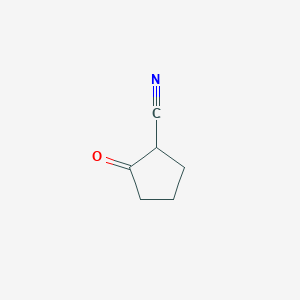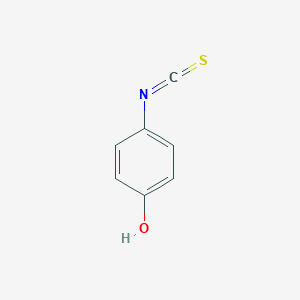
ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate, commonly known as AChE inhibitor, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of various neurological disorders, including Alzheimer's disease, myasthenia gravis, and Parkinson's disease.
Mechanism of Action
The mechanism of action of AChE inhibitors such as ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine. By inhibiting this enzyme, AChE inhibitors increase the concentration of acetylcholine in the synaptic cleft, leading to increased cholinergic transmission. This increased transmission can lead to improved cognitive and motor function in individuals with neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of AChE inhibitors such as this compound are complex and depend on the specific neurological disorder being treated. In general, AChE inhibitors increase cholinergic transmission, leading to improved cognitive and motor function. However, they can also have side effects such as nausea, vomiting, and diarrhea.
Advantages and Limitations for Lab Experiments
AChE inhibitors such as ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate have several advantages for use in lab experiments. They are potent inhibitors of acetylcholinesterase, allowing for precise control of cholinergic transmission. They are also relatively easy to synthesize and purify, making them accessible to a wide range of researchers. However, they can be toxic at high concentrations, and their effects can be difficult to interpret in complex physiological systems.
Future Directions
There are many future directions for research on AChE inhibitors such as ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate. One promising area of research is the development of more selective AChE inhibitors that target specific isoforms of the enzyme. This could lead to improved therapeutic efficacy and reduced side effects. Another area of research is the development of AChE inhibitors that can penetrate the blood-brain barrier more effectively, allowing for improved treatment of neurological disorders. Finally, there is a need for more research on the long-term effects of AChE inhibitors on cognitive and motor function, as well as their potential for neuroprotection in aging and neurodegenerative diseases.
Conclusion
This compound is a potent AChE inhibitor that has been extensively studied in scientific research. It has many potential applications in the treatment of neurological disorders, as well as in the study of cholinergic transmission and its role in physiological processes. While there are limitations to its use in lab experiments, it remains a valuable tool for researchers in the field. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of AChE inhibitors such as this compound.
Synthesis Methods
The synthesis of ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate involves the reaction of 1-butene-3-ol with ethyl chloroformate and sodium hydride in the presence of a solvent such as tetrahydrofuran. The resulting product is then purified using column chromatography. This synthesis method has been extensively studied and optimized, resulting in high yields and purity of the final product.
Scientific Research Applications
AChE inhibitors such as ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate have been widely used in scientific research to study the role of acetylcholine in various physiological processes. They have been used to investigate the mechanisms of action of acetylcholine in the nervous system, as well as the effects of its inhibition on cognitive and motor function. AChE inhibitors are also used to study the pathophysiology of neurological disorders such as Alzheimer's disease, myasthenia gravis, and Parkinson's disease.
properties
CAS RN |
132414-77-8 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl N-but-3-en-2-yl-N-(2-oxoethyl)carbamate |
InChI |
InChI=1S/C9H15NO3/c1-4-8(3)10(6-7-11)9(12)13-5-2/h4,7-8H,1,5-6H2,2-3H3 |
InChI Key |
UAXWVRFBCVPAQD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(CC=O)C(C)C=C |
Canonical SMILES |
CCOC(=O)N(CC=O)C(C)C=C |
synonyms |
Carbamic acid, (1-methyl-2-propenyl)(2-oxoethyl)-, ethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B149568.png)




